Product packaging for 3-Benzyl-1,2,3-benzotriazin-4(3H)-one(Cat. No.:)

3-Benzyl-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B374123
M. Wt: 237.26g/mol
InChI Key: WKEMRZGWOVHUQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-1,2,3-benzotriazin-4(3H)-one is a key chemical scaffold in medicinal chemistry research, primarily valued for its role as a synthetic intermediate in developing new bioactive compounds. Its core structure is part of the benzotriazinone class, which is known for a diverse range of pharmacological activities. Researchers utilize this compound as a versatile precursor for structure-activity relationship (SAR) studies, particularly in the synthesis of novel molecular hybrids. For instance, derivatives of benzotriazinone have been designed and synthesized to create compounds that show pronounced binding affinities toward specific biological targets, such as the E. coli Fab-H receptor and the vitamin D receptor, as determined by molecular docking studies . The subsequent in vitro biological evaluation of such high-affinity compounds has demonstrated potent antibacterial activity against E. coli and potent cytotoxic activity against human liver carcinoma cells (HepG2) . Furthermore, related benzotriazinone carboxamide hybrids have been explored as potent inhibitors of the alpha-glucosidase enzyme, representing a promising avenue for antidiabetic drug discovery . This reagent provides researchers with a robust building block for constructing complex molecules aimed at investigating new treatments for microbial infections, cancer, and metabolic disorders.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11N3O B374123 3-Benzyl-1,2,3-benzotriazin-4(3H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11N3O

Molecular Weight

237.26g/mol

IUPAC Name

3-benzyl-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C14H11N3O/c18-14-12-8-4-5-9-13(12)15-16-17(14)10-11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

WKEMRZGWOVHUQI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=N2

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=N2

solubility

5.2 [ug/mL]

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 3 Benzyl 1,2,3 Benzotriazin 4 3h One and Its Benzotriazinone Core

Denitrogenative Transformations

Denitrogenative reactions of the 1,2,3-benzotriazin-4(3H)-one core are a cornerstone of its chemical reactivity, providing a synthetic entry to a variety of functionalized aromatic compounds by releasing molecular nitrogen, a thermodynamically stable byproduct. nih.govresearchgate.net These transformations can be broadly categorized into metal-catalyzed and metal-free processes, each offering distinct mechanistic pathways and synthetic outcomes. researchgate.netdoi.org

The extrusion of dinitrogen from the benzotriazinone ring is a key step that initiates the formation of highly reactive intermediates. In metal-catalyzed reactions, particularly with nickel(0), the process is believed to commence with the oxidative insertion of the metal into the N1-N2 bond of the benzotriazinone. This is followed by the extrusion of a nitrogen molecule (N₂) to form a five-membered azanickelacyclic intermediate. nih.govacs.org This nickelacycle is a crucial species that engages in subsequent bond-forming events. acs.org

Under photocatalytic conditions, a different mechanism is operative. For example, in the reaction with alkenes to form 3-substituted isoindolinones, photocatalytic denitrogenation is followed by a unique nitrogen-mediated hydrogen atom shift, which accounts for the observed regioselectivity, a clear divergence from the outcomes of nickel catalysis. uow.edu.au

Transition metals, especially nickel and palladium, are highly effective in catalyzing the denitrogenative reactions of 3-benzyl-1,2,3-benzotriazin-4(3H)-one and related derivatives. researchgate.netdoi.org These catalysts facilitate the extrusion of N₂ under milder conditions and control the regioselectivity of the subsequent bond formations, leading to cross-coupling and annulation products. researchgate.netacs.org

Nickel catalysis has been successfully employed for the denitrogenative cross-coupling of 1,2,3-benzotriazin-4(3H)-ones with organoboronic acids. nih.gov This reaction provides a direct route to ortho-arylated and alkenylated benzamides in good to high yields. The process is initiated by the formation of an azanickelacyclic intermediate, which then undergoes transmetalation with the organoboronic acid, followed by reductive elimination to furnish the final product and regenerate the nickel(0) catalyst. nih.gov

Table 1: Nickel-Catalyzed Cross-Coupling with Organoboronic Acids An interactive data table based on research findings. nih.gov

Benzotriazinone Substituent (N-3) Boronic Acid Catalyst System Product Yield (%)
Benzyl (B1604629) Phenylboronic acid Ni(cod)₂ / PCy₃ 2-phenyl-N-benzylbenzamide 85%
Phenyl 4-Methoxyphenylboronic acid Ni(cod)₂ / PCy₃ N,2-diphenyl-4-methoxybenzamide 89%
Methyl Styrylboronic acid Ni(cod)₂ / PCy₃ N-methyl-2-styrylbenzamide 78%
Benzyl 4-Chlorophenylboronic acid Ni(cod)₂ / PCy₃ N-benzyl-2-(4-chlorophenyl)benzamide 82%

Furthermore, nickel catalysis enables the C-C bond activation of strained rings, such as in the coupling of benzotriazinones with benzocyclobutenols. acs.org This reaction constructs axially chiral biaryls through a process involving N-N bond activation, formation of a nickelacycle, β-carbon elimination of the benzocyclobutenol, and C-C reductive elimination. acs.org

Denitrogenative annulation reactions represent a powerful strategy for constructing heterocyclic systems. Nickel- and palladium-catalyzed reactions of 1,2,3-benzotriazin-4(3H)-ones with unsaturated partners like alkynes, alkenes, and dienes lead to valuable nitrogen-containing heterocycles. acs.orgacs.orgrsc.org

For example, the nickel(0)-catalyzed reaction with internal alkynes affords isoquinolinone derivatives. acs.org The mechanism involves the formation of the azanickelacycle, followed by alkyne insertion and reductive elimination. acs.org Similarly, palladium catalysis can be used to react benzotriazinones with vinylene carbonate to produce isoquinolinones. rsc.org

Reactions with alkenes and 1,3-dienes under nickel catalysis yield 3,4-dihydroisoquinolin-1(2H)-ones. acs.org The azanickelacyclic intermediate inserts the alkene or diene, leading to the cyclized product. acs.org In contrast, visible-light-mediated, metal-free annulation reactions with activated alkenes tend to produce isoindolinones. rsc.org

Table 2: Metal-Catalyzed Denitrogenative Annulation Reactions An interactive data table summarizing key findings.

Benzotriazinone Coupling Partner Catalyst Product Type Yield (%) Ref.
3-Phenyl-1,2,3-benzotriazin-4(3H)-one Diphenylacetylene Ni(cod)₂ / P(OPh)₃ Isoquinolinone 95% acs.org
This compound Vinylene Carbonate Pd(OAc)₂ / Xantphos Isoquinolinone 82% rsc.org
3-Phenyl-1,2,3-benzotriazin-4(3H)-one 1,3-Cyclohexadiene Ni(cod)₂ / PPh₃ Dihydroisoquinolinone 87% acs.org
This compound Acrylonitrile Eosin Y (photocatalyst) Isoindolinone 85% rsc.org

While metal catalysis is prevalent, several metal-free methods for the denitrogenation of benzotriazinones have been developed, often relying on thermal or photochemical activation. researchgate.netuow.edu.au For instance, visible-light-induced reactions, sometimes facilitated by an electron donor-acceptor (EDA) complex, can promote the synthesis of isoindolinones and isoquinolinones without any metal or external photocatalyst. rsc.org These methods offer a more sustainable approach to accessing these important heterocyclic cores. rsc.org Another study highlights a photocatalytic method using an iridium catalyst to achieve a regioselective denitrogenative alkene insertion, leading to 3-substituted isoindolinones. uow.edu.au

Denitrogenation of 1,2,3-benzotriazin-4(3H)-ones can also be achieved under metal-free, acid-mediated conditions. An efficient method utilizes trifluoroacetic acid to promote the denitrogenative hydroxylation of various benzotriazinones. researchgate.net This reaction proceeds rapidly to afford ortho-hydroxylated benzamides in good to high yields. The proposed mechanism involves the formation of a benzene (B151609) diazonium intermediate, which is then trapped by water. researchgate.net This pathway provides a straightforward, metal-free route to valuable salicylamide (B354443) derivatives. researchgate.netdoi.org

Metal-Free Denitrogenative Reactions

Cyanation Reactions to Form Phthalimides

A notable transformation of 1,2,3-benzotriazin-4(3H)-ones, including the 3-benzyl derivative, is their conversion to phthalimides through a denitrogenative cyanation reaction. acs.orgnih.gov This process offers a metal-free approach for the synthesis of N-substituted phthalimides, which are significant motifs in various fields. acs.org

Recent research has established an efficient protocol for this conversion using trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source. acs.orgnih.gov The reaction is typically carried out in a solvent such as dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. acs.org A key aspect of this methodology is its broad applicability to both N-aryl and N-alkyl substituted 1,2,3-benzotriazin-4(3H)-ones, including the 3-benzyl variant. acs.org The reaction demonstrates high functional group tolerance, providing a versatile route to a diverse range of phthalimide (B116566) derivatives in good to high yields. acs.orgnih.gov

The reaction of this compound proceeds to furnish N-benzylphthalimide in good yield. acs.org This transformation is part of a broader scope that includes various N-alkyl and N-aryl benzotriazinones, as detailed in the table below. acs.org

EntrySubstrateProductYield (%)
1This compoundN-Benzylphthalimide87
23-Propargyl-1,2,3-benzotriazin-4(3H)-oneN-Propargylphthalimide77
33-n-Butyl-1,2,3-benzotriazin-4(3H)-oneN-n-Butylphthalimide82

Table 1: Synthesis of N-substituted phthalimides from 1,2,3-benzotriazin-4(3H)-ones via denitrogenative cyanation. Data sourced from The Journal of Organic Chemistry, 2025, 90 (9), 3252-3256. acs.org

The proposed mechanism for this reaction likely involves a denitrogenative pathway where TMSCN acts as the cyanide source. nih.gov This method is operationally simple and scalable, and its utility has been demonstrated in the synthesis of a tyrosinase inhibitor analogue. nih.gov

Other Important Reactivity Patterns

Beyond cyanation, the benzotriazinone core exhibits a range of other important reactivity patterns, including cyclization, thermal reactions, and C-H bond functionalization.

The 1,2,3-benzotriazin-4(3H)-one scaffold is a versatile precursor for various cyclization reactions, often involving the formation of new heteroatom-heteroatom bonds. nih.govnih.gov These transformations are frequently promoted by transition metals and can proceed through denitrogenative pathways to yield other heterocyclic systems. researchgate.net

One significant reaction is the nickel-catalyzed de novo construction of biaryls with axial chirality. acs.org This process involves the asymmetric C-C coupling of benzotriazinones with benzocyclobutenols, driven by a dual ring scission involving both N-N and C-C bond activations. acs.org The key mechanistic steps include the oxidative addition of the benzotriazinone's N-N bond to a Ni(0) catalyst, forming a stable nickelacycle intermediate. acs.org

Furthermore, the synthesis of 1,2,3-benzotriazines can be achieved through the intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes under basic conditions. acs.org This method provides a pathway to 4-alkoxy- and 4-aryloxybenzo[d] acs.orgnih.govnih.govtriazines without the need for harsh conditions or metal catalysis. acs.org

The thermal behavior of 3-substituted-1,2,3-benzotriazin-4(3H)-ones leads to ring-opening and rearrangement products. The nature of these products is highly dependent on the reaction conditions and the substituent at the 3-position. rsc.org

Thermolysis of 3-aryl-1,2,3-benzotriazin-4(3H)-ones in boiling 1-methylnaphthalene (B46632) or in the solid state typically results in the formation of 9-acridones. rsc.org However, when the thermolysis is conducted in paraffin (B1166041) oil at 300 °C, benzanilides are the major products. rsc.org The decomposition of 1,2,3-benzotriazin-4(1H)-one upon heating is known to emit toxic fumes of nitrogen oxides. nih.gov

The ring-opening of the benzotriazole (B28993) core can also be a key step in various synthetic transformations. nih.gov For instance, 1,2,3-benzotriazoles can undergo ring cleavage to form ortho-amino arenediazonium or α-diazo-imine species, which can then be utilized in the synthesis of diverse heterocyclic structures. nih.gov While this is a general reactivity pattern for benzotriazoles, it provides context for the potential ring-opening pathways of the benzotriazinone system.

Direct functionalization of C-H bonds is a powerful strategy in organic synthesis, and the benzotriazinone scaffold can participate in such reactions. acs.org In some instances, the triazinone ring can act as a directing group to facilitate regioselective C-H activation at a specific position, while in other cases, the ring itself can be functionalized while remaining intact. acs.org

While many reactions of benzotriazinones involve denitrogenation, there is growing interest in transformations that preserve the heterocyclic core. researchgate.net The development of methods for the C-H functionalization of arenes without the need for pre-functionalized starting materials is a significant area of research. youtube.com Strategies often employ directing groups to achieve high regioselectivity. acs.org Although specific examples focusing solely on the C-H functionalization of the this compound with the triazinone ring intact are not extensively detailed in the provided search results, the general principles of C-H activation suggest that such transformations are plausible. The development of such methods would provide a direct route to novel benzotriazinone derivatives with potential applications in medicinal chemistry and materials science.

Structure Activity Relationship Sar and Derivative Design for Biological Applications of Benzotriazinone Scaffolds

General Principles of Benzotriazinone Scaffold Modification for Enhanced Bioactivity

The benzotriazinone scaffold offers several positions for chemical modification to modulate its pharmacokinetic and pharmacodynamic properties. A primary strategy involves the introduction of various substituents at the N-3 position of the triazinone ring. This position is critical as substituents can significantly influence the molecule's interaction with biological targets. For instance, attaching different alkyl or aryl groups, or even amino acid fragments, can alter the compound's lipophilicity, steric profile, and electronic properties, thereby affecting its bioactivity. acs.orgresearchgate.net

Furthermore, the carbonyl group at the C-4 position is a key feature. While it is often essential for activity, its modification or the introduction of groups that can interact with it can lead to changes in biological response. The synthesis of derivatives often begins from precursors like isatoic anhydride (B1165640) or methyl anthranilate, which are then diazotized and coupled with various amines or other nucleophiles to generate a library of analogs for biological screening. acs.orgnih.gov This systematic approach allows for the exploration of the chemical space around the benzotriazinone core to identify derivatives with improved therapeutic potential. nih.gov

Specific Role of the 3-Benzyl Moiety in Modulating Biological Response

The benzyl (B1604629) group at the N-3 position of the 1,2,3-benzotriazin-4(3H)-one scaffold plays a pivotal role in defining the molecule's biological activity. This substituent is not merely a passive linker but an active participant in the ligand's interaction with its biological targets.

The substitution pattern on the phenyl ring of the 3-benzyl moiety has a profound impact on the biological activity of benzotriazinone derivatives. The electronic properties and steric bulk of these substituents can either enhance or diminish the compound's efficacy.

For example, in studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors, the nature of the substituent on the benzyl group was critical. nih.gov A derivative featuring a 4-bromobenzyl group (an electron-withdrawing group) exhibited significant potency. nih.gov Conversely, the introduction of a 4-nitrobenzyl group, also electron-withdrawing, and a 4-methoxybenzyl group (electron-donating) resulted in compounds with good, but varied, activity. nih.gov This suggests that the electronic nature of the substituent is a key determinant of inhibitory potential. Research on other heterocyclic compounds has also shown that the presence of an electron-withdrawing nitro substituent can strengthen intramolecular hydrogen bonds, which may affect how the molecule binds to its target. beilstein-journals.org

In a different context, studies on the hydrogenolysis of benzyl-protected compounds indicated that the electronic properties of methyl and methoxy (B1213986) substituents on the benzene (B151609) ring were more influential than steric hindrance. researchgate.net Specifically, a p-methoxybenzyl group showed a distinct effect on the reaction's progression. researchgate.net This highlights that both the position and the electronic nature (donating or withdrawing) of substituents on the benzyl ring are critical factors in modulating the chemical and, by extension, the biological properties of the parent molecule.

The benzyl group significantly contributes to the binding of 3-benzyl-1,2,3-benzotriazin-4(3H)-one derivatives to their biological targets through various non-covalent interactions. The aromatic ring of the benzyl moiety is particularly important for engaging in π-π stacking and hydrophobic interactions within the active sites of enzymes.

In the context of acetylcholinesterase (AChE) inhibition, the benzyl group is a common feature in potent inhibitors. nih.gov The "benzylpiperidine" moiety, for instance, is a well-established pharmacophore that anchors the inhibitor to the enzyme's active site. Molecular docking studies of various inhibitors have revealed that the benzyl group often occupies a hydrophobic pocket, engaging in π-π stacking interactions with aromatic amino acid residues like tryptophan or tyrosine. nih.gov These interactions are crucial for stabilizing the ligand-enzyme complex and are a key determinant of inhibitory potency.

Structure-Activity Relationships for Specific Biological Targets (mechanistic focus)

The this compound scaffold has been investigated for its inhibitory activity against several key enzymes, with research focusing on understanding the structural requirements for potent and selective inhibition.

The modification of the benzotriazinone structure has led to the development of potent inhibitors for several enzymes.

α-Glucosidase: Derivatives of 1,2,3-benzotriazin-4(3H)-one have been synthesized and shown to be effective inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.net One study reported that newly synthesized 1,2,3-benzotriazin-4(3H)-one sulfonamides exhibited moderate to excellent inhibitory activity. researchgate.net The structure-activity relationship studies indicated that the presence of specific substituents is crucial for high potency. For instance, benzimidazole-thioquinoline derivatives with a 4-bromobenzyl group were found to be particularly potent competitive inhibitors of α-glucosidase. nih.gov The data suggests that aromatic substituents on the benzyl group are generally more favorable for activity than aliphatic ones. nih.gov

Acetylcholinesterase (AChE): The benzotriazinone scaffold has been explored for its potential to inhibit AChE, a key enzyme in the nervous system. nih.gov While some multi-target inhibitors based on other heterocyclic cores have shown activity against both monoamine oxidase (MAO) and cholinesterases, many have been found to be inactive against AChE. nih.gov However, the related 1-benzylpiperidine (B1218667) moiety is a well-known structural motif in potent AChE inhibitors like Donepezil. nih.gov This suggests that while the core benzotriazinone structure may require significant modification, the 3-benzyl group is a promising feature for designing AChE inhibitors. Structure-activity relationship studies on related compounds have highlighted the importance of the benzyl group for binding within the enzyme's active site. nih.govnih.gov

4-Hydroxyphenylpyruvate Dioxygenase (HPPD): HPPD is an enzyme that has been targeted for the treatment of tyrosinemia type I. nih.gov While specific studies on this compound are not prevalent, research on other HPPD inhibitors, such as those with pyrazole (B372694) or triketone scaffolds, provides insights into the general requirements for inhibition. nih.govnih.gov These studies emphasize the importance of specific structural features that can chelate with the ferric ion in the enzyme's active site. nih.gov The design of novel HPPD inhibitors often involves quantitative structure-activity relationship (QSAR) modeling and molecular docking to identify key interactions. nih.gov

The following table summarizes the inhibitory activities of selected benzotriazinone and related derivatives against these enzymes.

Compound ClassEnzyme TargetKey FindingsIC₅₀ ValuesReference
Benzimidazole-thioquinolineα-Glucosidase4-bromobenzyl derivative showed the highest potency.28.0 ± 0.6 µM nih.gov
Benzimidazole-thioquinolineα-Glucosidase4-methoxybenzyl derivative.67.3 µM nih.gov
Benzimidazole-thioquinolineα-Glucosidase4-nitrobenzyl derivative.89.2 µM nih.gov
1,2,3-Benzotriazin-4(3H)-one sulfonamidesα-GlucosidaseA derivative showed 94.53 ± 0.42% inhibition.29.75 ± 0.17 µM researchgate.net
Indanone Derivative (E2020)Acetylcholinesterase1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine was a potent inhibitor.5.7 nM nih.gov

A pharmacophore model describes the essential structural features required for a molecule to exert a specific biological activity. For benzotriazinone-based enzyme inhibitors, several key pharmacophoric features have been identified through SAR and computational studies.

For α-glucosidase inhibitors , a crucial pharmacophoric element appears to be an aromatic moiety, such as the benzyl group, capable of engaging in hydrophobic and π-π stacking interactions within the enzyme's active site. nih.gov The electronic nature of substituents on this aromatic ring is also a key determinant of activity, with a combination of electron-withdrawing and appropriately positioned groups often leading to enhanced potency. nih.gov Additionally, the ability to form hydrogen bonds with key amino acid residues, like Asp-518, is critical for catalytic inhibition. nih.gov

Enzyme Inhibition Studies (e.g., α-Glucosidase, Acetylcholinesterase, 4-Hydroxyphenylpyruvate Dioxygenase)

Rational Design Based on Binding Site Interactions

The rational design of novel benzotriazinone derivatives is heavily reliant on understanding the interactions between the small molecule and the binding site of a target protein, typically an enzyme or receptor. nih.gov Techniques such as molecular docking are instrumental in this process, allowing researchers to predict how a compound will bind and to guide the synthesis of more effective derivatives. nih.gov This approach has been particularly fruitful in the development of enzyme inhibitors for therapeutic applications, such as in cancer treatment. nih.govnih.gov

For instance, the design of benzotriazine compounds as potent inhibitors of both Abl and the resistant Abl-T315I mutant enzymes demonstrates this principle. nih.gov The strategy involved targeting an acidic functional residue on the αC-helix of the kinase, which is accessible only when the kinase is in its active state. nih.gov This designed interaction transformed initial compounds with poor, micromolar-level inhibition into derivatives with potent, low nanomolar efficacy. nih.gov

In the context of developing anticancer agents, molecular docking studies have been used to screen benzotriazinone derivatives against various targets, including the vitamin D receptor. nih.gov By simulating the fit of synthesized compounds within the active site of a target protein, researchers can predict the binding mode and identify key interactions, such as hydrogen bonds or hydrophobic interactions, that contribute to the compound's inhibitory activity. nih.govresearchgate.net This information helps in refining the structure of the lead compound to optimize these interactions. nih.gov

For example, a series of derivatives based on the benzotriazinone scaffold were synthesized and evaluated as potential inhibitors of liver carcinoma. nih.gov The design process involved creating various esters and amides attached to the N3 position of the benzotriazinone ring. The biological activity of these compounds was then correlated with the docking scores and interactions observed in the modeling studies. nih.gov

Below is a table of selected N3-substituted benzotriazinone derivatives synthesized for biological evaluation, including a benzyl-containing derivative. nih.gov

Compound NameStructureKey Features
N-Benzyl-2-(4-oxobenzo[d] nih.govnih.govresearchgate.nettriazin-3(4H)-yl)acetamide N-Benzyl-2-(4-oxobenzo[d][<a 3] nih.govresearchgate.nettriazin-3(4H)-yl)acetamide" src="httpshttps://i.imgur.com/3Z48H3s.png" width="250"/>Contains a benzyl group linked via an acetamide (B32628) moiety to the N3 position.
N-Benzyl-3-(4-oxobenzo[d] nih.govnih.govresearchgate.nettriazin-3(4H)-yl)propanamide N-Benzyl-3-(4-oxobenzo[d][<a 3] nih.govresearchgate.nettriazin-3(4H)-yl)propanamide" src="httpshttps://i.imgur.com/4gJg2oE.png" width="250"/>Features a benzyl group linked via a propanamide spacer, extending the distance from the core. nih.gov
3-(2-Morpholino-2-oxoethyl)benzo[d] nih.govnih.govresearchgate.nettriazin-4(3H)-one 3-(2-Morpholino-2-oxoethyl)benzo[d][<a 3] nih.govresearchgate.nettriazin-4(3H)-one" src="httpshttps://i.imgur.com/2sA38hL.png" width="250"/>Incorporates a morpholine (B109124) ring, which can influence solubility and binding.
3-(2-Oxo-2-(piperidin-1-yl)ethyl)benzo[d] nih.govnih.govresearchgate.nettriazin-4(3H)-one 3-(2-Oxo-2-(piperidin-1-yl)ethyl)benzo[d][<a 3] nih.govresearchgate.nettriazin-4(3H)-one" src="https://i.imgur.com/uW2Vd5Z.png" width="250"/>Includes a piperidine (B6355638) ring, another common heterocyclic moiety in drug design.

Modulation of Cellular Processes (e.g., Ciliary Function)

Following a comprehensive review of the scientific literature, no specific research findings were identified that describe the role of this compound or its derivatives in the modulation of ciliary function.

A diligent search of published scientific studies yielded no information regarding the involvement of this compound or related benzotriazinone compounds in shear stress-driven deciliation mechanisms.

Computational and Theoretical Investigations of 3 Benzyl 1,2,3 Benzotriazin 4 3h One

Quantum Chemical Calculations (e.g., DFT, G3(MP2)//B3LYP)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and high-accuracy composite methods like Gaussian-3 (G3) theory, are instrumental in elucidating the fundamental properties of molecular systems. Methods such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) are widely used for optimizing molecular geometries and calculating electronic properties. acs.orgnih.gov The G3(MP2)//B3LYP composite method, for instance, is employed to achieve highly accurate estimations of thermochemical data, such as gas-phase enthalpies of formation. acs.orgnih.gov These computational approaches have been applied to the 1,2,3-benzotriazin-4(3H)-one core to understand its intrinsic characteristics.

Conformational Analysis and Tautomeric Stability

The 1,2,3-benzotriazin-4-one scaffold can exist in different tautomeric forms. Computational studies have been essential in determining the relative stability of these isomers. A detailed study on the parent compound, 1,2,3-benzotriazin-4(3H)-one, compared its stability against the 1,2,3-benzotriazin-4(1H)-one and the enol tautomer, 1,2,3-benzotriazin-4-ol. acs.orgnih.gov

Using DFT calculations with the B3LYP hybrid functional and the 6-311++G(d,p) basis set, the geometries of these tautomers were optimized. acs.orgnih.gov The results consistently show that the 1,2,3-benzotriazin-4(3H)-one (the keto form) is the most energetically stable tautomer. acs.org This stability is a key factor in its prevalence and reactivity. The addition of a benzyl (B1604629) group at the N3 position, as in the title compound, is expected to lock the molecule in this stable 3H-tautomeric form.

Table 1: Calculated Relative Energies of 1,2,3-Benzotriazin-4-one Tautomers.
TautomerRelative Energy (kJ·mol⁻¹) at B3LYP/6-311++G(d,p)Relative Energy (kJ·mol⁻¹) at G3(MP2)//B3LYP
1,2,3-Benzotriazin-4(3H)-one0.00.0
1,2,3-Benzotriazin-4(1H)-one41.232.0
1,2,3-Benzotriazin-4-ol56.155.9

Data sourced from a computational study on the parent 1,2,3-benzotriazin-4(3H)-one. acs.org

Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. epstem.net For a molecule like 3-Benzyl-1,2,3-benzotriazin-4(3H)-one, FMO analysis would identify the most probable sites for electron transfer in chemical reactions.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactive sites. uni-muenchen.de The MEP surface displays regions of varying electrostatic potential, typically color-coded where red indicates electron-rich areas (negative potential) that are susceptible to electrophilic attack, and blue signifies electron-deficient regions (positive potential) prone to nucleophilic attack. researchgate.netresearchgate.net For the benzotriazinone core, MEP studies on related sulfonamide derivatives revealed that the oxygen atom of the carbonyl group and regions near the sulfonyl group are prominent negative sites, while the hydrogen atoms of the benzene (B151609) ring show positive potential. researchgate.net A similar analysis for this compound would likely highlight the carbonyl oxygen as a primary site for electrophilic interaction and hydrogen bonding.

Aromaticity Analysis using Nucleus-Independent Chemical Shifts (NICS)

Nucleus-Independent Chemical Shifts (NICS) are a widely used computational method to assess the aromaticity of cyclic systems. NICS values are calculated at the geometric center of a ring; a negative value indicates aromatic character, while a positive value suggests anti-aromaticity, and a value near zero implies a non-aromatic nature.

Table 2: Nucleus-Independent Chemical Shifts (NICS) for 1,2,3-Benzotriazin-4(3H)-one.
RingNICS(0) (ppm)NICS(1) (ppm)Aromaticity
Benzenic Ring-8.7-9.8Aromatic
Heterocyclic Ring-1.2-3.9Non-aromatic

Data sourced from a computational study on the parent 1,2,3-benzotriazin-4(3H)-one. acs.org

Relationship between Electronic Structure and Reactivity/Binding Affinity

The electronic properties derived from quantum chemical calculations provide a direct link to a molecule's reactivity and its potential to interact with biological targets. The FMO energies (HOMO and LUMO) and the MEP map are primary descriptors of this relationship. wikipedia.orgresearchgate.net For instance, the distribution of electron density and electrostatic potential across the this compound molecule dictates how it will orient itself within a receptor's binding pocket.

Molecular Modeling and Docking Simulations

Molecular modeling, particularly docking simulations, is a cornerstone of modern drug discovery. This computational technique predicts the preferred orientation of a ligand when bound to a target receptor, such as a protein or enzyme. By evaluating various binding poses, docking algorithms estimate the strength of the interaction, typically expressed as a binding affinity or docking score. This information is invaluable for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Ligand-Receptor Binding Modes and Affinities

While specific docking studies for this compound are not prominently documented, research on related benzotriazinone derivatives demonstrates the utility of this approach. nih.gov For example, various N-alkyl-2-(4-oxobenzotriazin-3(4H)-yl)alkanamide derivatives have been synthesized and subjected to molecular docking studies to evaluate their potential as inhibitors of the HepG2 liver carcinoma cell line. nih.gov

These simulations typically reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues within the receptor's active site. The benzotriazinone core, with its potential for hydrogen bonding and π-π stacking, often plays a crucial role in anchoring the ligand. The benzyl group in this compound would be expected to participate in significant hydrophobic or π-π interactions within a binding pocket, potentially enhancing binding affinity. Such predictive studies guide the rational design of more potent and selective analogs by suggesting modifications that could improve binding interactions. nih.gov

Elucidation of Molecular Mechanisms of Action

Computational and experimental studies have been instrumental in clarifying the molecular mechanisms through which this compound and its derivatives exert their effects and participate in chemical transformations. These investigations often involve a combination of techniques, including density functional theory (DFT) calculations, molecular docking, and detailed mechanistic studies of catalyzed reactions.

A significant area of investigation has been the metal-catalyzed denitrogenative reactions of 1,2,3-benzotriazin-4(3H)-ones. For instance, a palladium-catalyzed denitrogenative transannulation strategy has been described for accessing 3-substituted isocoumarin-1-imine frameworks. researchgate.net The proposed mechanism for this reaction suggests it proceeds through a five-membered palladacycle intermediate, which then extrudes molecular nitrogen. researchgate.net Similarly, a palladium-catalyzed denitrogenative carbonylation of aryl 1,2,3-benzotriazin-4(3H)-ones has been developed to synthesize phthalimides and phthalic diamides. acs.org Computational and experimental studies have also shed light on nickel-catalyzed C-C coupling reactions involving benzotriazinones. acs.org These studies revealed a detailed catalytic cycle, where key steps include the oxidative addition of the N-N bond of the benzotriazinone to the nickel center, forming a stable nickelacycle. acs.org This is followed by a turnover-limiting β-carbon elimination and a final C-C reductive elimination to deliver the product. acs.org

DFT calculations have also been employed to understand the structure-to-magnetism correlation in related Blatter radicals derived from 1,2,4-benzotriazin-4-yl structures, accurately reproducing experimentally observed magnetic exchange interactions. rsc.org For benzotriazinone sulfonamides, DFT studies have reinforced the strong binding interactions of these derivatives with biological molecules, correlating with their low chemical hardness and orbital energy gap values. researchgate.net

Molecular docking simulations have been a key tool in elucidating the mechanism of action for the biological activities of benzotriazinone derivatives. These studies investigate the binding modes of these compounds within the active sites of target enzymes. For example, docking studies of newly synthesized 1,2,3-benzotriazine-4-one derivatives were performed to understand their binding to the C-Met kinase active site. researchgate.net The results showed that the compounds recognize the active site and form various bonding interactions with key amino acid residues. researchgate.net In another study, molecular docking analysis of novel heterocyclic compounds derived from 1,2,3-benzotriazin-4-one suggested their potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), indicating a possible mechanism for their anticancer activity. ntu.edu.iq The binding model of a potent 1,2,3-benzotriazin-4-one derivative with Leukotriene A4 Hydrolase (LTA4H) was also studied, revealing how the molecule fits into the L-shaped substrate-binding pocket of the enzyme. ccspublishing.org.cn

Furthermore, the mechanism of photochemical transformations of benzotriazin-4(3H)-ones has been explored. A proposed mechanism for the photochemical formation of these compounds from acyclic aryl triazine precursors involves a nitrogen-centered researchgate.netacs.org-H shift, which is related to the Norrish type II reaction. acs.org X-ray structures of the starting materials indicate a stable 6-membered ring formed by a hydrogen bond, which is believed to break upon exposure to light, allowing for a conformational change necessary for the reaction. acs.org

Virtual Screening and Hit-to-Lead Optimization Strategies

Virtual screening has become an essential, cost-effective, and rapid computational technique for identifying novel drug-like lead molecules from large chemical libraries. ctu.edu.vn This approach, often combined with molecular docking and other computational methods, is pivotal in the hit-to-lead optimization phase for derivatives of this compound.

Structure-based virtual screening is a common strategy employed to identify potential inhibitors for specific biological targets. researchgate.net In the context of benzotriazinone derivatives, molecular modeling studies are used to investigate their binding modes, for instance, with the C-Met kinase active site. researchgate.net Such docking results can guide the design of new compounds with improved affinity and selectivity. researchgate.net For example, after identifying initial hits, the structure-activity relationship (SAR) can be explored. This was demonstrated in a study on LTA4H aminopeptidase (B13392206) inhibitors, where the linker between two fragments of the molecule was systematically varied. ccspublishing.org.cn It was found that a flexible carbon chain of appropriate length was necessary for the molecule to fit the enzyme's binding pocket effectively. ccspublishing.org.cn

The process of hit-to-lead optimization involves synthesizing and evaluating new analogs based on the insights gained from initial screening and docking studies. Research on novel 1,2,3-benzotriazin-4(3H)-one sulfonamides led to the discovery of potent α-glucosidase inhibitors. researchgate.net One compound, featuring a dimethyl substituent, was found to be a more potent inhibitor than the standard drug acarbose, with an IC50 value of 29.75±0.14 μM. researchgate.net Similarly, a series of thirty-three novel 1,2,3-benzotriazin-4-one derivatives with 4-thiazolidinone (B1220212) moieties were synthesized and evaluated as LTA4H aminopeptidase inhibitors. ccspublishing.org.cn This effort led to the identification of compound Ⅳ-16 as the most potent, with an IC50 of 1.30 ± 0.20 μmol/L. ccspublishing.org.cn

Molecular modeling can also be used to design isosteres—compounds with similar physical or chemical properties—to probe the mode of action. For example, benzo- and pyrazolo[4,3-d]-1,2,3-triazinones were designed to be isosteric with the antitumor drug temozolomide (B1682018) but incapable of ring-opening to form alkylating species. acs.org This strategy helps to confirm the mechanism of action of the parent compound. acs.org In silico studies are also used to predict the drug-like properties of newly designed compounds, as seen in the development of sulfonyl piperazine-integrated triazole conjugates. nih.gov These computational strategies, from initial virtual screening to detailed molecular dynamics simulations, are integral to refining lead compounds and developing potent and selective drug candidates based on the 1,2,3-benzotriazin-4-one scaffold. researchgate.net

Table 1: Inhibitory Activity of Selected 1,2,3-Benzotriazin-4-one Derivatives

CompoundTarget EnzymeIC50 Value
Dimethyl-substituted benzotriazinone sulfonamideα-glucosidase29.75 ± 0.14 μM researchgate.net
Ⅳ-16 LTA4H aminopeptidase1.30 ± 0.20 μmol/L ccspublishing.org.cn

Table 2: Molecular Docking Targets for 1,2,3-Benzotriazin-4-one Derivatives

Derivative ClassTarget EnzymePDB ID
Novel heterocyclic derivativesVascular Endothelial Growth Factor Receptor 2 (VEGFR2)3cjf ntu.edu.iq
Substituted 1,2,3-benzotriazine-4-onesC-Met kinaseNot Specified researchgate.net
4-Thiazolidinone derivativesLeukotriene A4 Hydrolase (LTA4H)Not Specified ccspublishing.org.cn

Broader Academic Applications of Benzotriazinone Chemistry

Role as Versatile Synthons and Intermediates in Complex Molecule Synthesis

The 3-benzyl-1,2,3-benzotriazin-4(3H)-one moiety is part of a class of compounds recognized for their utility as stable and versatile intermediates for constructing more complex molecular architectures. researchgate.netresearchgate.netdigitellinc.com Their value as synthons primarily stems from their ability to undergo denitrogenative reactions, where the N2 molecule is extruded, often facilitated by transition metals or photochemistry, to generate a reactive intermediate that can participate in various coupling and annulation reactions. researchgate.netnih.gov

This reactivity allows for the transformation of the benzotriazinone core into other important heterocyclic systems. nih.gov For instance, research has demonstrated that 1,2,3-benzotriazin-4(3H)-ones can serve as precursors for isoquinolinones and 3-substituted isoindolinones under photocatalytic conditions. nih.gov Furthermore, nickel-catalyzed C-C bond activation allows for the coupling of benzotriazinones with benzocyclobutenols, providing a novel method for the de novo construction of axially chiral biaryls. acs.org In these transformations, the benzotriazinone acts as an aryl source, driven by the scission of both N-N and C-C bonds. acs.org

More recent developments have shown that palladium-catalyzed denitrogenative carbonylation of aryl 1,2,3-benzotriazin-4(3H)-ones with carbon monoxide is an effective, single-step method for synthesizing phthalimides and phthalic diamides, with nitrogen gas as the only byproduct. organic-chemistry.org The 3-benzyl group in the parent compound remains on the amide nitrogen in the resulting product, demonstrating how substituents can be carried through these synthetic transformations to generate functionally diverse molecules. The synthesis of various N-substituted derivatives, such as N-Benzyl-3-(4-oxobenzo[d] researchgate.netresearchgate.netrsc.orgtriazin-3(4H)-yl)propanamide, further highlights the utility of the core scaffold in building a library of complex molecules. nih.gov

Applications in Agrochemical Design and Development

The 1,2,3-benzotriazin-4-one scaffold is a key structure in the design of modern agrochemicals, with research demonstrating its potential in creating novel herbicides and nematicides. osti.govnih.gov

The enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) is a critical target for herbicide development. researchgate.netresearchgate.netrsc.org The 1,2,3-benzotriazin-4-one skeleton has been identified as a promising pharmacophore for designing potent HPPD inhibitors. researchgate.netresearchgate.net Through molecular simulation and optimization, a series of 1,2,3-benzotriazin-4-one derivatives have been synthesized and evaluated for their herbicidal activity. rsc.org

Notably, a derivative featuring a substituted benzyl (B1604629) group at the N3 position, 6-(2-hydroxy-6-oxocyclohex-1-ene-1-carbonyl)-5-methyl-3-(2-methylbenzyl)benzo[d] researchgate.netresearchgate.netrsc.orgtriazin-4(3H)-one (compound 15bu ), was identified as an exceptionally potent HPPD inhibitor. researchgate.netrsc.org This compound demonstrated significantly improved enzyme inhibition compared to the commercial herbicide mesotrione. researchgate.netresearchgate.netrsc.org Further testing revealed that this compound provided 100% inhibition against several target weed species at the tested dosage, indicating its potential as a lead compound for developing new herbicides. researchgate.netrsc.org

HPPD Inhibitory Activity of Benzotriazinone Derivatives
CompoundDescriptionIC₅₀ (nM)Reference
15bu3-(2-methylbenzyl)-benzotriazinone derivative36 researchgate.netresearchgate.netrsc.org
MesotrionePositive Control Herbicide289 researchgate.netresearchgate.netrsc.org

Plant-parasitic nematodes, such as the root-knot nematode Meloidogyne incognita, pose a significant threat to agriculture. Research into new nematicidal agents has identified 1,2,3-benzotriazin-4-one derivatives as a promising class of compounds. nih.govresearchgate.net

Several studies have focused on synthesizing novel derivatives by modifying the substituent at the N3 position of the benzotriazinone ring. Two series of derivatives containing thiourea (B124793) and acylthiourea moieties showed good nematicidal activity against M. incognita in vivo. nih.gov Another approach involved reacting 3-bromoalkyl-1,2,3-benzotriazin-4-ones with the potassium salt of 2-cyanoimino-4-oxothiazolidine, which yielded derivatives with up to 100% control efficacy against cucumber root-knot nematode disease at a concentration of 10.0 mg/L. researchgate.net Similarly, derivatives containing a 4,5-dihydrothiazole-2-thiol group also exhibited significant nematicidal effects. These findings establish that the 1,2,3-benzotriazin-4-one scaffold, which includes potential 3-benzyl substituted analogs, is a viable starting point for the development of novel nematicides. nih.govresearchgate.net

Nematicidal Activity of Selected Benzotriazinone Derivatives against M. incognita
Derivative ClassKey FindingConcentration for ActivityReference
Thiourea/Acylthiourea DerivativesCompound A17 showed 58.3% inhibition of second-stage juveniles.1.0 mg/L nih.gov
2-Cyanoiminothiazolidin-4-one DerivativesSome compounds exhibited up to 100% control efficacy in vivo.10.0 mg/L researchgate.net
4,5-Dihydrothiazole-2-thiol DerivativesA 7-chloro derivative showed 68.3% inhibition.1.0 mg/L

Contributions to Advanced Materials Science and Related Fields

While the primary applications of this compound are centered on synthesis and agrochemicals, the broader benzotriazinone class has been investigated for potential roles in materials science.

The direct use of this compound as a monomer in polymerization is not extensively documented in the reviewed literature. However, related benzotriazinone structures have been employed as precursors for creating polymers. For example, research has shown that active O,O'-diacyl derivatives of 3-hydroxy-1,2,3-benzotriazin-4(3H)-one can react with diamines under mild conditions to synthesize polyamides. osti.gov This demonstrates a viable pathway where the benzotriazinone scaffold can be chemically modified to serve as a monomer precursor, suggesting a potential, though less explored, application in developing novel polymeric materials. The field is more developed for structurally distinct but related heterocycles like benzoxazines, which are well-known precursors to high-performance thermosetting polymers called polybenzoxazines. researchgate.netnih.gov

The application of 1,2,3-benzotriazin-4-one derivatives in dye chemistry is mentioned in some reviews, but specific examples are not prominent. nih.gov While the related heterocyclic scaffold, benzotriazole (B28993), is a known component in some azo dyes used for surface-enhanced resonance Raman scattering (SERRS), this represents a different class of compounds. For the 1,2,3-benzotriazin-4(3H)-one core, its role as a chromophore or a key synthetic intermediate in the production of commercial dyes is not well-substantiated in the reviewed scientific literature.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.